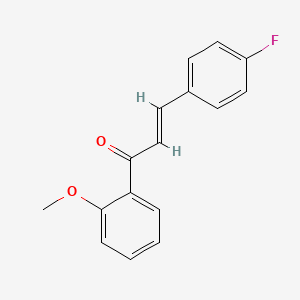
(2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It has been widely studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is not fully understood. However, it has been proposed that it exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. It has also been suggested that it may induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes and proteins.
Biochemical and Physiological Effects:
(2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby attenuating inflammation. It has also been found to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells against oxidative stress. Moreover, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one in lab experiments include its ease of synthesis, low cost, and broad range of pharmacological activities. However, its limitations include its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Moreover, its potential toxicity and side effects need to be carefully evaluated before its clinical use.
Future Directions
There are several future directions for the research and development of (2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. One of the areas of interest is the elucidation of its mechanism of action and its molecular targets. Moreover, the development of more potent and selective analogs of (2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one with improved pharmacokinetic properties and reduced toxicity is another area of focus. Furthermore, the evaluation of its efficacy in animal models of various diseases such as inflammation, cancer, and neurodegenerative disorders is also an important future direction.
Scientific Research Applications
(2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been extensively studied for its potential applications in various scientific research fields. It has been reported to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. In addition, it has been found to possess potent antibacterial and antifungal properties. Moreover, it has been shown to modulate the activity of various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase, making it a potential candidate for the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-11H,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSGCLKEJGWBCA-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Fluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



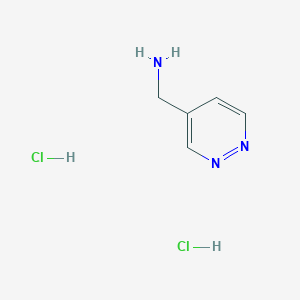
![[1,1'-Biphenyl]-4-amine, 2,2'-dichloro-](/img/structure/B3075231.png)
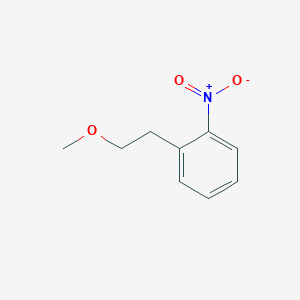
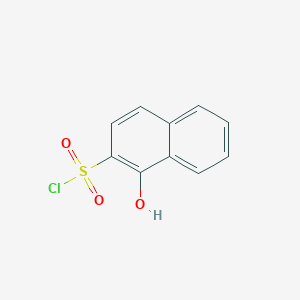


![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid](/img/structure/B3075278.png)
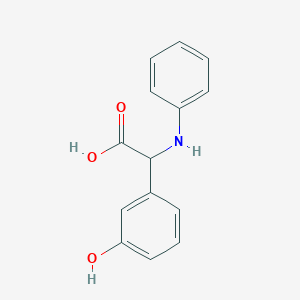
![1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B3075287.png)
![4-[(Piperidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3075315.png)
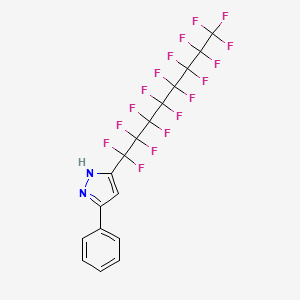
![5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3075334.png)

